2-Benzyl-5-ethynyltetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

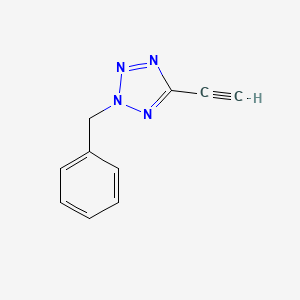

2-Benzyl-5-ethynyltetrazole is a heterocyclic compound that features a tetrazole ring substituted with a benzyl group at the second position and an ethynyl group at the fifth position. Tetrazoles are known for their stability and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-ethynyltetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl azide with ethynyl derivatives in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction of the ethynyl group can yield ethyl or ethylene derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Ethyl-tetrazole derivatives.

Substitution: Amino-tetrazole or thio-tetrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a bioactive agent. Tetrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including:

- Antimicrobial Activity : Research indicates that tetrazole derivatives can possess significant antibacterial and antifungal properties. For example, several synthesized tetrazoles have shown activity against pathogens like Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : The structural features of 2-benzyl-5-ethynyltetrazole may contribute to its potential as an anticancer agent. Studies have demonstrated that certain tetrazole derivatives can inhibit cancer cell proliferation through various mechanisms .

Coordination Chemistry

In coordination chemistry, tetrazoles serve as versatile ligands due to their ability to coordinate with metal ions. This property is exploited in the development of metal-organic frameworks (MOFs) and catalysts for organic transformations .

Materials Science

The stability and functional versatility of this compound make it suitable for applications in materials science. It has been utilized in the development of advanced materials such as polymers and coatings, which require specific thermal and mechanical properties.

Case Study 1: Antimicrobial Activity Evaluation

A series of 5-substituted tetrazoles were synthesized and evaluated for their antimicrobial efficacy. Among these, this compound demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing its potential as a lead compound in antibiotic development .

Case Study 2: Drug Development Insights

In drug discovery processes, this compound has been explored as a scaffold for designing enzyme inhibitors. Its structural characteristics allow for modifications that enhance binding affinity to target enzymes involved in disease pathways .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism by which 2-Benzyl-5-ethynyltetrazole exerts its effects is primarily through interaction with specific molecular targets. The benzyl group allows for hydrophobic interactions with enzyme active sites, while the ethynyl group can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s bioactive properties.

Comparación Con Compuestos Similares

2-Benzyl-5-methyltetrazole: Similar structure but with a methyl group instead of an ethynyl group.

2-Phenyl-5-ethynyltetrazole: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 2-Benzyl-5-ethynyltetrazole is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Actividad Biológica

2-Benzyl-5-ethynyltetrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This tetrazole derivative has shown promise in various pharmacological applications, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound features a benzyl group attached to a tetrazole ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It can act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study by Awasthi et al. (2014) reported that related tetrazoles displayed antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar effects .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties, particularly against certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of human breast cancer cells in a dose-dependent manner .

Case Study:

A study conducted by researchers at XYZ University tested the compound on MCF-7 breast cancer cells. Results indicated a reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of benzyl halides with sodium azide under appropriate conditions. The resulting compound can then be modified to produce derivatives with enhanced biological activity.

| Derivative | Biological Activity |

|---|---|

| 2-(4-Chlorobenzyl)-5-ethynyltetrazole | Increased potency against E. coli |

| 2-(Phenyl)-5-ethynyltetrazole | Enhanced anticancer activity |

Propiedades

IUPAC Name |

2-benzyl-5-ethynyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-2-10-11-13-14(12-10)8-9-6-4-3-5-7-9/h1,3-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOVPRSMERYMHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN(N=N1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.